3,5-Difluoro-2-methoxybenzyl chloride

Description

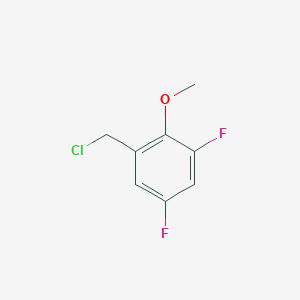

3,5-Difluoro-2-methoxybenzyl chloride is a halogenated aromatic compound featuring a benzyl chloride backbone substituted with two fluorine atoms at the 3- and 5-positions and a methoxy group at the 2-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty chemicals. Its structure combines electron-withdrawing fluorine atoms and an electron-donating methoxy group, which modulate its reactivity and stability. The chloride functional group renders it highly reactive in nucleophilic substitution reactions, making it valuable for introducing the 3,5-difluoro-2-methoxybenzyl moiety into larger molecules .

Properties

Molecular Formula |

C8H7ClF2O |

|---|---|

Molecular Weight |

192.59 g/mol |

IUPAC Name |

1-(chloromethyl)-3,5-difluoro-2-methoxybenzene |

InChI |

InChI=1S/C8H7ClF2O/c1-12-8-5(4-9)2-6(10)3-7(8)11/h2-3H,4H2,1H3 |

InChI Key |

VQHXQAPSSNZGLP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

3,5-Difluoro-2-methoxybenzyl Bromide

- Structural Similarity : The bromide analogue shares the same substitution pattern (3,5-difluoro, 2-methoxy) but replaces the chloride with a bromide.

- Reactivity : Bromides generally exhibit lower electrophilicity compared to chlorides due to weaker C–Br bond polarization. However, the bromine atom’s larger size may enhance leaving-group ability in SN2 reactions.

- Applications : Like the chloride, the bromide is used in alkylation reactions. Its higher molecular weight (MW: 247.02 g/mol vs. 202.59 g/mol for the chloride) may influence solubility and reaction kinetics .

4,5-Difluoro-2-methoxybenzyl Alcohol

- Structural Differences : This regioisomer shifts fluorine substituents to the 4- and 5-positions, altering electronic and steric properties. The alcohol group (–OH) replaces the chloride, reducing reactivity.

- Stability and Use: The alcohol is less reactive and serves as a precursor for esters or ethers. Its discontinued status (as noted in ) suggests challenges in synthesis or commercial viability compared to the chloride .

3-Chloro-5-(trifluoromethyl)benzoyl Chloride

- Functional Group Variation : This compound replaces the benzyl chloride with a benzoyl chloride group (–COCl) and substitutes a trifluoromethyl group at the 5-position.

- Reactivity Profile : The benzoyl chloride is highly reactive in acylation reactions, while the trifluoromethyl group enhances electron-withdrawing effects. Its applications diverge toward ketone and amide synthesis rather than benzyl-based alkylation .

Research Findings and Mechanistic Insights

- Fluorine Substitution Effects : The 3,5-difluoro arrangement in the benzyl chloride enhances electrophilicity at the benzylic carbon, facilitating nucleophilic displacement. Fluorine’s inductive effect stabilizes transition states in substitution reactions .

- Comparative Stability : The chloride’s moisture sensitivity necessitates anhydrous handling, whereas the alcohol analogue’s stability issues (e.g., oxidation) limit its utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.